9-Me-1
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Overview
Description
9-Me-1 is a novel, potent, mutant-selective BET bromodomain inhibitor, showing >100-fold selectivity for the L/V mutant over wild-type and excellent DMPK properties.
Scientific Research Applications
Gesture Recognition and Biomimetic Robot Hand Control
Researchers developed a modular data glove equipped with 9-axis inertial measurement units (IMUs) to capture hand motions. The glove was applied to two areas: imitating human palm movement in virtual reality (VR) environments and using AI techniques to interpret sign languages into alphabetic letters. This showcases "9-Me-1" as a critical component in developing lightweight, cost-effective tools for accurate hand motion capture, demonstrating significant potential in human-computer interaction and assistive technologies (Le Hoang Anh et al., 2019).
Effectiveness of Scientific Approach through Websites in Physics Learning
The study utilized a scientific approach through a website to enhance Physics learning at a vocational school. This method involved scientific processes like observing, inquiring, reasoning, trying, and communicating. The research indicated that this approach was effective in improving students' scientific processes, conceptual understanding, and overall response to the learning material. This application of "this compound" demonstrates its role in enhancing educational methodologies and outcomes, particularly in STEM education (E. Wiwin et al., 2019).
Single Subject (N-of-1) Research Design and Data Processing
The paper discussed the use of "N-of-1" or single subject research design, where an individual person serves as the research subject. This methodology is prevalent in psychology, education, and human behavior fields. The rise of personalized medicine and patient-centered research presents new opportunities for employing N-of-1 methods, especially with the increasing availability of consumer health tools like wearable devices. This reflects the application of "this compound" in advancing personalized healthcare and research methodologies (M. de Groot et al., 2017).
Properties
Molecular Formula |
C22H21ClN4O3 |
---|---|
Molecular Weight |
424.885 |
IUPAC Name |
Methyl (R)-2-((S)-6-(4-chlorophenyl)-9-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)propanoate |
InChI |
InChI=1S/C22H21ClN4O3/c1-12(22(28)30-4)19-21-26-25-13(2)27(21)18-11-16(29-3)9-10-17(18)20(24-19)14-5-7-15(23)8-6-14/h5-12,19H,1-4H3/t12-,19+/m1/s1 |
InChI Key |
AEUSGDQJZNZQBP-BLVKFPJESA-N |
SMILES |
C[C@H]([C@H]1C2=NN=C(C)N2C3=CC(OC)=CC=C3C(C4=CC=C(Cl)C=C4)=N1)C(OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-Me-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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